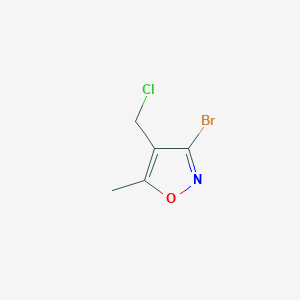

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

Description

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is a halogenated isoxazole derivative characterized by a bromo group at position 3, a chloromethyl group at position 4, and a methyl group at position 5 on the 1,2-oxazole ring. The compound’s molecular formula is tentatively assigned as C₅H₅BrClNO (molecular weight: ~210.45 g/mol), though discrepancies exist in the provided evidence. For instance, lists a molecular formula of C₁₀H₈BrNO₂, which may reflect a reporting error given the structural constraints of the oxazole ring . This compound is of interest in medicinal and agrochemical research due to its reactive halogen substituents, which facilitate further functionalization.

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHDBWVRIVROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole typically involves the bromination and chloromethylation of a suitable oxazole precursor. One common method includes the bromination of 4-methyl-1,2-oxazole using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The oxazole ring can be reduced to a saturated ring using hydrogenation catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products

Substitution: Products include 3-azido-4-(chloromethyl)-5-methyl-1,2-oxazole and 3-bromo-4-(methoxymethyl)-5-methyl-1,2-oxazole.

Oxidation: 3-Bromo-4-(chloromethyl)-5-carboxy-1,2-oxazole.

Reduction: 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazoline.

Scientific Research Applications

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole involves its interaction with nucleophilic sites on biological molecules. The bromine and chlorine atoms can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positioning and Molecular Properties

The reactivity and physicochemical properties of halogenated isoxazoles are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison of Halogenated Isoxazoles

Note: Values marked with an asterisk () are inferred based on structural similarity.*

Key Observations:

Steric Effects : Bulky substituents, such as the ethyl group in 4-(chloromethyl)-5-ethyl-3-methyl-1,2-oxazole (), reduce ring reactivity due to steric hindrance .

Electronic Effects : Bromo groups are stronger electron-withdrawing groups than chloro, influencing the electronic density of the oxazole ring and its participation in electrophilic aromatic substitution.

Biological Activity

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

The compound is characterized by the presence of bromine and chlorine substituents, which enhance its electrophilic properties. This structure allows it to interact with biological macromolecules, making it a valuable compound for studying enzyme inhibitors and receptor modulators.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine and chlorine atoms can react with amino acid residues, leading to:

- Inhibition of Enzyme Activity: The compound can inhibit specific enzymes by modifying their active sites.

- Modulation of Receptor Function: It may alter receptor activity by binding covalently to receptor sites, affecting signal transduction pathways.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of halogenated oxazoles, including this compound. The results indicated that these compounds could effectively inhibit key metabolic enzymes involved in cancer cell proliferation. The mechanism was attributed to the formation of covalent bonds with critical residues in the enzyme active sites .

Study 2: Antiproliferative Effects

In a comparative analysis of various oxazole derivatives, this compound was tested against a panel of cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Related Derivative | HeLa | 2.41 | Cell cycle arrest |

Applications in Research

The compound's ability to interact with biological systems has led to its use in various research applications:

- Synthesis of Bioactive Molecules: It serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.

- Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases .

- Biochemical Assays: Due to its reactivity, it is employed in biochemical assays aimed at understanding enzyme kinetics and protein interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole with high purity?

- Methodological Answer : A reflux-based approach using polar aprotic solvents like DMSO at elevated temperatures (e.g., 18 hours under reflux) is effective. Post-reaction, distillation under reduced pressure followed by crystallization in water-ethanol mixtures yields the compound as a light-yellow powder (65% yield). Key steps include rigorous stirring for 12 hours post-cooling to ensure homogeneity and purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H-NMR is critical for verifying substituent positions and purity. For example, the absence of -SH or amino group peaks (~13.85 ppm and ~5.63 ppm, respectively) confirms successful cyclization. Elemental analysis (C, H, N) and mass spectrometry further validate molecular weight and formula .

Q. How can researchers ensure reproducibility in crystallization and purification?

- Methodological Answer : Controlled cooling rates (e.g., pouring into ice water) and solvent selection (water-ethanol ratios) are crucial. Monitoring via TLC ensures single-spot purity, while vacuum drying minimizes residual solvents .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and chloromethyl groups influence regioselectivity in substitution reactions?

- Methodological Answer : The chloromethyl group’s electrophilicity facilitates nucleophilic attacks (e.g., SN2 mechanisms), while the bromo substituent directs reactivity via resonance stabilization. Computational modeling (DFT) can predict reactive sites, and experimental validation via competitive reactions with nucleophiles (e.g., amines, thiols) under inert atmospheres clarifies regioselectivity .

Q. What are the degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the chloromethyl group as the primary degradation route. LC-MS identifies degradation products (e.g., hydroxylated derivatives). Storage in anhydrous, amber vials at -20°C in inert atmospheres (N₂) minimizes decomposition .

Q. How can computational methods predict the compound’s behavior in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model transition states in Suzuki-Miyaura couplings. Parameters like HOMO-LUMO gaps and Mulliken charges predict reactivity with aryl boronic acids. Experimental validation via Pd-catalyzed reactions under microwave irradiation (e.g., 100°C, 30 minutes) confirms computational predictions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.